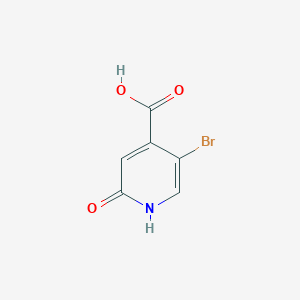

5-Bromo-2-hydroxyisonicotinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

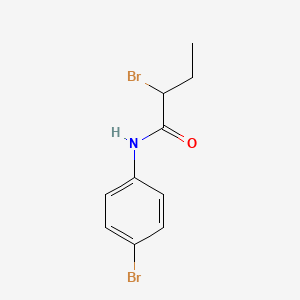

5-Bromo-2-hydroxyisonicotinic acid, also known as 5-bromo-3-carboxy-2(1H)-pyridone, is a brominated derivative of nicotinic acid. It is a compound of interest due to its potential applications in various fields, including organic synthesis and material science. The compound has been utilized as a precursor for the synthesis of metal-organic frameworks (MOFs) and has shown promising properties in the realm of photoluminescence and hydrogen purification capabilities .

Synthesis Analysis

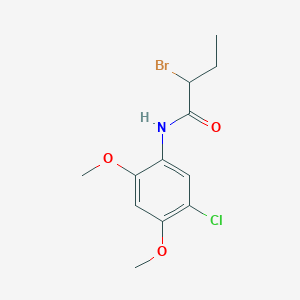

The synthesis of 5-bromo-2-hydroxyisonicotinic acid has been improved for large-scale preparation. The bromination of 2-hydroxynicotinic acid is carried out using sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method avoids the use of hazardous elemental bromine and provides high yields of the pure compound . Additionally, the compound has been used as a starting material for the synthesis of other derivatives, such as 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, through a condensation reaction with 4-chlorobenzaldehyde in methanol .

Molecular Structure Analysis

The molecular structure of a derivative of 5-bromo-2-hydroxyisonicotinic acid has been characterized by X-ray single crystal determination. The compound crystallizes in the triclinic space group P-1 with specific unit cell dimensions and angles. The X-ray structure determination reveals that the compound has a trans configuration with respect to the C=N double bond or C–N single bond. In the crystal structure, molecules are linked through intermolecular hydrogen bonds, forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-2-hydroxyisonicotinic acid participates in various chemical reactions due to its reactive bromine atom and carboxylic acid group. It has been used to synthesize novel metal–organic frameworks by reacting with metallic(II) salts in the presence of water under hydrothermal conditions. These frameworks exhibit unique properties such as photoluminescence and antiferromagnetic interactions, which are of interest for material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-hydroxyisonicotinic acid derivatives have been explored through experimental studies. For instance, the metal–organic frameworks based on this compound have been studied for their adsorption, pore size distribution, and accessible surface area, revealing their potential for hydrogen purification applications. The photoluminescence properties and antiferromagnetic interactions of these frameworks also highlight the multifunctional nature of materials derived from 5-bromo-2-hydroxyisonicotinic acid . Additionally, the antibacterial activity of its derivatives has been preliminarily tested, showing excellent results .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The target organs affected are primarily the respiratory system .

属性

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBUACWNOVEDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649553 |

Source

|

| Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxyisonicotinic acid | |

CAS RN |

913836-16-5 |

Source

|

| Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。